molecular formula C40H58N8O10 B139274 Deltorphin II, ile(5,6)- CAS No. 138166-93-5

Deltorphin II, ile(5,6)-

Cat. No.: B139274
CAS No.: 138166-93-5
M. Wt: 810.9 g/mol
InChI Key: GNHBZJKRUQINTM-ZWALSDIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Deltorphin II, Ile(5,6)- can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly employed to protect the amino groups during synthesis. The coupling reactions are typically mediated by diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (HOBt) to ensure efficient peptide bond formation .

Industrial Production Methods: While industrial-scale production of Deltorphin II, Ile(5,6)- is not widely reported, the solid-phase peptide synthesis method can be scaled up for larger quantities. The process involves automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for peptide elongation .

Chemical Reactions Analysis

Types of Reactions: Deltorphin II, Ile(5,6)- primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the fully synthesized Deltorphin II, Ile(5,6)- peptide, which can be further purified using high-performance liquid chromatography (HPLC).

Mechanism of Action

Deltorphin II, Ile(5,6)- exerts its effects by selectively binding to delta-opioid receptors, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This ultimately leads to hyperpolarization of neurons and reduced neurotransmitter release, contributing to its analgesic and antidepressant effects .

Comparison with Similar Compounds

    Deltorphin I: Another heptapeptide with high selectivity for delta-opioid receptors.

    Dynorphin A: A peptide that primarily targets kappa-opioid receptors but has some affinity for delta-opioid receptors.

    Enkephalins: Pentapeptides that bind to both mu- and delta-opioid receptors.

Uniqueness: Deltorphin II, Ile(5,6)- is unique due to its high selectivity and affinity for delta-opioid receptors, which makes it a promising candidate for therapeutic applications with potentially fewer side effects compared to other opioid peptides .

Properties

CAS No.

138166-93-5

Molecular Formula

C40H58N8O10

Molecular Weight

810.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H58N8O10/c1-6-22(3)33(39(57)43-21-31(42)50)48-40(58)34(23(4)7-2)47-37(55)29(17-18-32(51)52)45-38(56)30(20-25-11-9-8-10-12-25)46-35(53)24(5)44-36(54)28(41)19-26-13-15-27(49)16-14-26/h8-16,22-24,28-30,33-34,49H,6-7,17-21,41H2,1-5H3,(H2,42,50)(H,43,57)(H,44,54)(H,45,56)(H,46,53)(H,47,55)(H,48,58)(H,51,52)/t22-,23-,24+,28-,29-,30-,33-,34-/m0/s1

InChI Key

GNHBZJKRUQINTM-ZWALSDIESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

138166-93-5

sequence

YAFEIIG

Synonyms

(Ile(5,6))deltorphin II
deltorphin II, Ile(5,6)-
Tyr-D-Ala-Phe-Gly-Ile-Ile-Gly-NH2

Origin of Product

United States

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